

Understanding the Isotopic Labeling of Rapamycin-d3: A Technical Guide

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Compound of Interest		
Compound Name:	Rapamycin-d3	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of **Rapamycin-d3**, a deuterated form of the potent immunosuppressant and mTOR inhibitor, Rapamycin. This document details its chemical properties, its critical role as an internal standard in quantitative analysis, and the underlying biochemical pathways it helps to investigate. Experimental protocols for its use are also provided, alongside visual representations of key processes to facilitate understanding.

Introduction to Rapamycin-d3

Rapamycin, also known as Sirolimus, is a macrolide produced by the bacterium Streptomyces hygroscopicus. It is a highly specific and potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial kinase involved in regulating cell growth, proliferation, metabolism, and survival.[1][2][3] Due to its immunosuppressive and anti-proliferative properties, Rapamycin is widely used in clinical settings to prevent organ transplant rejection and in cancer therapy.[3][4]

Rapamycin-d3 is a stable isotope-labeled version of Rapamycin, where three hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for the quantification of Rapamycin in biological matrices using mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] The near-identical physicochemical properties of Rapamycin-d3 to the unlabeled analyte ensure that it behaves similarly during sample preparation and analysis, thus correcting for variations and improving the accuracy and precision of quantification.[6][7]





Physicochemical Properties and Quantitative Data

The key physicochemical properties of Rapamycin and its deuterated analog, **Rapamycin-d3**, are summarized below. This information is critical for its application in analytical methodologies.

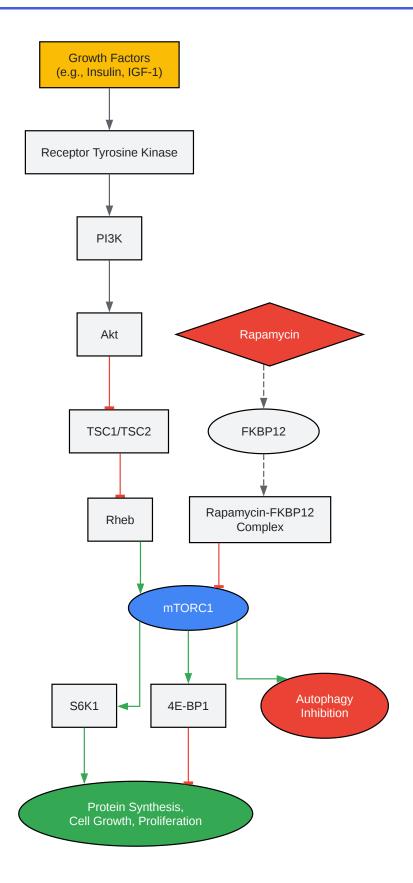
Property	Rapamycin	Rapamycin-d3
Synonyms	Sirolimus, AY-22989, NSC 226080	Sirolimus-d3, AY-22989-d3
Molecular Formula	C51H79NO13	C51H76D3NO13
Molecular Weight	914.2 g/mol [4]	917.2 g/mol [5]
Labeled CAS Number	N/A	392711-19-2[5]
Unlabeled CAS Number	53123-88-9[8]	N/A
Isotopic Purity	N/A	≥98% deuterated forms (d ₁ -d ₃) [5]
Appearance	Solution in ethanol[5]	Solution in ethanol[5]

The mTOR Signaling Pathway and Rapamycin's Mechanism of Action

Rapamycin exerts its biological effects by inhibiting the mTOR signaling pathway.[1][9] mTOR is a serine/threonine kinase that forms two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][9] Rapamycin, after forming a complex with the intracellular receptor FKBP12, specifically binds to and allosterically inhibits mTORC1.[5] [10] mTORC1 is sensitive to rapamycin, while mTORC2 is generally considered insensitive.[2] [3]

The inhibition of mTORC1 by the FKBP12-Rapamycin complex disrupts downstream signaling, leading to the inhibition of protein synthesis, cell growth, and proliferation, and the induction of autophagy.[5][10]





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Caption: Simplified mTORC1 signaling pathway and the inhibitory action of Rapamycin.



Experimental Protocols: Quantification of Rapamycin using LC-MS/MS with Rapamycin-d3

The use of **Rapamycin-d3** as an internal standard is fundamental for the accurate quantification of Rapamycin in biological samples. Below is a generalized experimental protocol for the analysis of Rapamycin in whole blood or tissue homogenates.

Sample Preparation

- Tissue Homogenization (for tissue samples):
 - Blot the tissue dry and record its weight.
 - Mince the tissue into small pieces on ice.
 - Homogenize the tissue in a suitable buffer to create a uniform homogenate.
- Protein Precipitation:
 - \circ Pipette a known volume (e.g., 100 μ L) of the sample (whole blood or tissue homogenate) into a microcentrifuge tube.[4]
 - Add a precipitating solution (e.g., 400 μL of cold methanol) containing a known concentration of the internal standard, Rapamycin-d3 (e.g., 5 ng/mL).
 - Vortex the mixture vigorously for approximately 2 minutes to ensure thorough mixing and protein precipitation.
- Centrifugation:
 - Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 10-30 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Collection:
 - Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis



The following are typical parameters for the chromatographic separation and mass spectrometric detection of Rapamycin and **Rapamycin-d3**.

Parameter	Typical Setting
Chromatographic System	High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Analytical Column	C8 or C18 reversed-phase column (e.g., YMC ODS-AQ)[4]
Mobile Phase	A gradient of mobile phases, such as methanol/formic acid and acetonitrile/formic acid, is often used.
Flow Rate	0.5 - 1.5 mL/min
Injection Volume	20 μL[11]
Ionization Mode	Positive Electrospray Ionization (ESI+)
Detection Mode	Multiple Reaction Monitoring (MRM)

MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Notes
Rapamycin	936.6	409.3	Sodium adduct [M+Na] ⁺ [11]
Rapamycin-d3	939.6 (approx.)	409.3 (or other stable fragment)	Sodium adduct [M+Na]+. The exact m/z will depend on the specific labeling pattern.

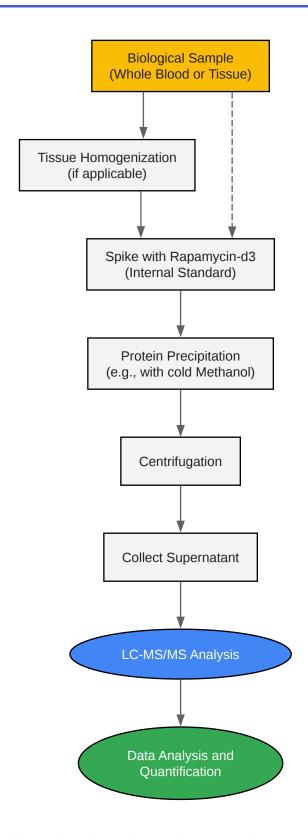
Assay Performance:



Parameter	Typical Value	
Linearity Range (Whole Blood)	0.1 - 100 ng/mL[4]	
Linearity Range (Tissue)	0.5 - 500 ng/g[4]	
Lower Limit of Quantification (LLOQ)	0.5 - 0.65 ng/mL for Sirolimus[12]	
Intra-assay Precision (CV)	0.9 - 14.7%[12]	
Inter-assay Precision (CV)	2.5 - 12.5%[12]	
Accuracy	89 - 138% (Intra-assay), 90 - 113% (Inter-assay) [12]	
Recovery	76.6 - 84%[12]	

The use of a deuterated internal standard like **Rapamycin-d3** significantly improves assay precision by compensating for matrix effects, which can cause variability in ionization efficiency between different patient samples.[6]





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Caption: General workflow for the quantification of Rapamycin using Rapamycin-d3.



Conclusion

Rapamycin-d3 is an indispensable tool for researchers and clinicians working with Rapamycin. Its use as an internal standard in LC-MS/MS assays ensures the high-quality, reliable data necessary for therapeutic drug monitoring, pharmacokinetic studies, and preclinical research. [13][14][15] A thorough understanding of its properties, the underlying principles of its application, and the biological pathways it helps to probe is essential for its effective implementation in a laboratory setting. This guide provides a foundational overview to aid in the successful application of Rapamycin-d3 in scientific investigation.

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